molecular formula C9H8N2O2S B098654 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol CAS No. 15386-52-4

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

Cat. No. B098654
CAS RN: 15386-52-4
M. Wt: 208.24 g/mol
InChI Key: BXERITWATISKIF-UHFFFAOYSA-N
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Description

The compound 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring. This particular compound is of interest due to its potential antibacterial and antifungal properties, as indicated by the research on similar structures .

Synthesis Analysis

The synthesis of related thiazole derivatives has been explored in various studies. For instance, a one-pot synthesis method has been described for the production of N-substituted 3-amino-thiochromanes from 4-benzyl-2-methyl thiazoline, which involves an intramolecular electrophilic aromatic substitution . Another study reports the synthesis of 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols, which are structurally similar to the compound of interest, suggesting that similar synthetic methods could be applicable .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The specific substituents attached to this ring, such as the amino group and the benzene diol moiety, can significantly influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including electrophilic aromatic substitution as mentioned in the synthesis of 3-amino-thiochromanes . The nature of the substituents on the thiazole ring can also affect the compound's ability to inhibit enzymes, as seen in the study of sulfonamide derivatives that inhibit carbonic anhydrase .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol are not detailed in the provided papers, related compounds have shown promising biological activity. For example, similar thiazole derivatives have been studied for their antibacterial and antifungal properties, indicating that the compound of interest may also possess these properties . Additionally, the reactivity of thiazole derivatives with metal ions to form complexes suggests potential applications in the development of antitumor agents .

Scientific Research Applications

Antibacterial and Antifungal Properties

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol and its derivatives have shown promising antibacterial and antifungal activities. A study conducted by Narayana et al. (2006) synthesized new compounds of this class and found them to be effective against various microorganisms.

Molecular Aggregation Studies

This compound has also been studied for its molecular aggregation properties. Matwijczuk et al. (2016) conducted spectroscopic studies on derivatives of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol to understand their behavior in organic solvent solutions. They observed different bands in the fluorescence emission spectra, indicating association with aggregation processes in these compounds (Matwijczuk et al., 2016).

Synthesis and Characterization in Bioactive Compounds

Significant research has focused on the synthesis and characterization of compounds containing 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol. Matwijczuk et al. (2018) studied the fluorescence effects of such compounds in various solutions and proposed that these effects are influenced by factors such as aggregation and charge transfer (Matwijczuk et al., 2018).

Anticancer Activity

Some derivatives of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol have been evaluated for their anticancer activity. For instance, the study by Vellaiswamy & Ramaswamy (2017) synthesized Co(II) complexes of related compounds and assessed their effectiveness against human breast cancer cells.

Antimicrobial Activity in Coatings

El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol, which exhibited antimicrobial effects when incorporated into polyurethane coatings, demonstrating potential applications in antimicrobial surfaces (El‐Wahab et al., 2014).

Solvent Effects on Keto/Enol Equilibrium

Matwijczuk et al. (2017) studied the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules derived from 1,3,4-thiadiazole, including 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol. This study highlighted how solvent properties can influence the behavior of these compounds (Matwijczuk et al., 2017).

properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5/h1-4,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXERITWATISKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354066
Record name 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

CAS RN

15386-52-4
Record name 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Shvadchak, S Sanglier, S Rocle, P Villa, J Haiech… - Biochimie, 2009 - Elsevier
Due to its highly conserved zinc fingers and its nucleic acid chaperone properties which are critical for HIV-1 replication, the nucleocapsid protein (NC) constitutes a major target in AIDS …
Number of citations: 62 www.sciencedirect.com
M Mori, F Manetti, M Botta - Journal of chemical information and …, 2011 - ACS Publications
The HIV-1 nucleocapsid protein (NCp7) is an emerging target for antiretroviral therapy. Five hits have been reported to inhibit the NCp7−viral nucleic acids interaction at micromolar …
Number of citations: 43 pubs.acs.org

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